Cas no 947749-38-4 (1-(4-chloropyridin-2-yl)ethan-1-amine)
1-(4-Chloropyridin-2-yl)ethan-1-amine is a chlorinated pyridine derivative featuring an amine functional group at the α-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both the 4-chloro substituent and the amine group enhances its reactivity, enabling selective modifications for constructing complex heterocyclic frameworks. Its stable pyridine core ensures compatibility with a range of reaction conditions, while the electron-withdrawing chlorine atom facilitates nucleophilic substitution reactions. This compound is valued for its potential in generating biologically active molecules, making it a useful building block in medicinal and crop protection chemistry.
947749-38-4 structure
Product Name:1-(4-chloropyridin-2-yl)ethan-1-amine
CAS No:947749-38-4
MF:C7H9ClN2
MW:156.612760305405
MDL:MFCD18660843
CID:3165078
PubChem ID:18518997
Update Time:2025-06-06
1-(4-chloropyridin-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-a-methyl-2-Pyridinemethanamine
- 1-(4-chloropyridin-2-yl)ethyl amine
- 1-(4-chloropyridin-2-yl)ethanamine
- AKOS006368421
- N14934
- SCHEMBL4016781
- alpha-Methyl-4-chloro-2-pyridinemethaneamine
- 947749-38-4
- 1-(4-CHLORO-2-PYRIDYL)ETHYLAMINE
- CRJWHVHYCRSVFV-UHFFFAOYSA-N
- 1-(4-chloropyridin-2-yl)ethan-1-amine
- EN300-1964010
-
- MDL: MFCD18660843
- Inchi: 1S/C7H9ClN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3
- InChI Key: CRJWHVHYCRSVFV-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1)C(C)N
Computed Properties
- Exact Mass: 156.0454260g/mol
- Monoisotopic Mass: 156.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 38.9Ų
1-(4-chloropyridin-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750244-1g |
1-(4-Chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 98% | 1g |
¥4645.00 | 2024-04-24 | |
| Enamine | EN300-1964010-0.05g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 0.05g |
$900.0 | 2023-09-17 | ||
| Enamine | EN300-1964010-0.1g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 0.1g |
$943.0 | 2023-09-17 | ||
| Enamine | EN300-1964010-0.25g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 0.25g |
$985.0 | 2023-09-17 | ||
| Enamine | EN300-1964010-0.5g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 0.5g |
$1027.0 | 2023-09-17 | ||
| Enamine | EN300-1964010-1.0g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 1g |
$1070.0 | 2023-05-31 | ||
| Enamine | EN300-1964010-2.5g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 2.5g |
$2100.0 | 2023-09-17 | ||
| Enamine | EN300-1964010-5.0g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 5g |
$3105.0 | 2023-05-31 | ||
| Enamine | EN300-1964010-10.0g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 10g |
$4606.0 | 2023-05-31 | ||
| Enamine | EN300-1964010-1g |
1-(4-chloropyridin-2-yl)ethan-1-amine |
947749-38-4 | 1g |
$1070.0 | 2023-09-17 |
1-(4-chloropyridin-2-yl)ethan-1-amine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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